molecular formula C11H9NO2S B12498897 3-(3-Methylphenyl)-1,2-thiazole-5-carboxylic acid

3-(3-Methylphenyl)-1,2-thiazole-5-carboxylic acid

Cat. No.: B12498897
M. Wt: 219.26 g/mol
InChI Key: WNNIZAJYCPMOCB-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)-1,2-thiazole-5-carboxylic acid is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 3-methylphenyl group attached to the thiazole ring, which is further substituted with a carboxylic acid group at the 5-position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methylphenyl)-1,2-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate undergoes cyclization in the presence of an oxidizing agent such as bromine or iodine to yield the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the scalability and sustainability of the production method .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Methylphenyl)-1,2-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

3-(3-Methylphenyl)-1,2-thiazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)-1,2-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

  • 3-(4-Methylphenyl)-1,2-thiazole-5-carboxylic acid
  • 3-(3-Methoxyphenyl)-1,2-thiazole-5-carboxylic acid
  • 3-(3-Chlorophenyl)-1,2-thiazole-5-carboxylic acid

Comparison: Compared to these similar compounds, 3-(3-Methylphenyl)-1,2-thiazole-5-carboxylic acid exhibits unique properties due to the presence of the 3-methylphenyl group. This substitution can influence the compound’s reactivity, biological activity, and overall stability.

Properties

Molecular Formula

C11H9NO2S

Molecular Weight

219.26 g/mol

IUPAC Name

3-(3-methylphenyl)-1,2-thiazole-5-carboxylic acid

InChI

InChI=1S/C11H9NO2S/c1-7-3-2-4-8(5-7)9-6-10(11(13)14)15-12-9/h2-6H,1H3,(H,13,14)

InChI Key

WNNIZAJYCPMOCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NSC(=C2)C(=O)O

Origin of Product

United States

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